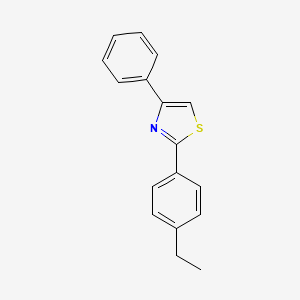

2-(4-Ethylphenyl)-4-phenylthiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethylphenyl)-4-phenyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NS/c1-2-13-8-10-15(11-9-13)17-18-16(12-19-17)14-6-4-3-5-7-14/h3-12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BARQAUIYDHOOED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC(=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Elucidation of 2 4 Ethylphenyl 4 Phenylthiazole and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H-NMR and ¹³C-NMR provide detailed information about the proton and carbon skeletons, respectively.

For 2-(4-Ethylphenyl)-4-phenylthiazole, the ¹H-NMR spectrum is expected to show distinct signals corresponding to the protons of the ethyl group and the aromatic protons of the two phenyl rings and the thiazole (B1198619) ring. Based on analyses of related compounds, the characteristic signals can be predicted. rsc.orgrsc.org For instance, the thiazole proton typically appears as a singlet in the aromatic region. The protons of the 4-ethylphenyl group would present as a quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group, a result of spin-spin coupling. The aromatic protons would appear as a series of multiplets in the downfield region of the spectrum.

The ¹³C-NMR spectrum provides complementary information, identifying each unique carbon atom in the molecule. Key resonances would include those for the thiazole ring carbons, the carbons of the two distinct phenyl rings, and the aliphatic carbons of the ethyl substituent. asianpubs.org The chemical shifts are influenced by the electronic environment of each carbon atom.

| Compound | Technique | Solvent | Chemical Shift (δ ppm) and Multiplicity |

|---|---|---|---|

| This compound (Predicted) | ¹H-NMR | CDCl₃ | ~1.2-1.4 (t, 3H, -CH₃), ~2.7-2.9 (q, 2H, -CH₂), ~7.2-8.1 (m, 10H, Ar-H & Thiazole-H) |

| ¹³C-NMR | CDCl₃ | ~15 (CH₃), ~29 (CH₂), ~110-170 (Aromatic & Thiazole Carbons) | |

| 4-Phenyl-2-(p-tolyl)thiazole rsc.org | ¹H-NMR | CDCl₃ | 2.43 (s, 3H, CH₃), 7.26-7.29 (m, 2H), 7.45-7.50 (m, 4H), 7.99 (s, 1H), 8.08-8.10 (d, 2H) |

| ¹³C-NMR | CDCl₃ | 21.3, 111.9, 126.4, 126.6, 128.9, 129.4, 130.0, 131.9, 133.9, 138.0, 156.4, 167.7 | |

| 2-Amino-4-(4-ethylphenyl)thiazole rsc.org | ¹H-NMR | DMSO-d₆ | 7.71 (d, J = 8.2 Hz, 2H), 7.19 (d, J = 8.2 Hz, 2H), 7.09 (s, 2H, NH₂), 6.88 (s, 1H), 2.59 (q, J = 7.6 Hz, 2H), 1.18 (t, J = 7.6 Hz, 3H) |

| ¹³C-NMR | DMSO-d₆ | 168.7, 150.4, 143.5, 133.0, 128.4, 126.0, 101.4, 28.3, 16.0 |

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is a powerful technique for identifying the functional groups present. The IR spectrum of this compound is expected to display characteristic absorption bands for the C-H bonds of the aromatic rings and the aliphatic ethyl group, C=C and C=N stretching vibrations from the aromatic and thiazole rings, and the C-S bond vibration. semanticscholar.orgasianjpr.com

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Compound Reference |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | semanticscholar.orgscirp.org |

| Aliphatic C-H Stretch | 2850 - 3000 | semanticscholar.org |

| C=N Stretch (Thiazole) | 1500 - 1650 | asianjpr.com |

| C=C Stretch (Aromatic) | 1450 - 1600 | asianjpr.comscirp.org |

| C-S Stretch | 600 - 800 | asianjpr.com |

Mass Spectrometry (MS and HRMS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental formula. mdpi.comwiley-vch.de

For this compound (C₁₇H₁₅NS), the exact molecular weight can be calculated. The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass. The fragmentation pattern observed in the mass spectrum would provide further structural information, showing the breakdown of the molecule into smaller, stable charged fragments.

| Compound | Formula | Calculated Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Reference |

|---|---|---|---|---|

| This compound | C₁₇H₁₅NS | 266.0947 | Data not available | N/A |

| 4-Phenyl-2-(p-tolyl)thiazole | C₁₆H₁₃NS | 252.0791 | 252.0768 | rsc.org |

| [2-(4-Benzyloxy-phenyl)-thiazol-4-yl]-(4-methyl-piperazin-1-yl)-methanone | C₂₂H₂₄N₃O₂S | 394.1584 | 394.1620 | semanticscholar.org |

Elemental Analysis for Stoichiometric Composition

Elemental analysis determines the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This technique is fundamental for confirming the empirical and molecular formula of a newly synthesized compound. The experimental percentages are compared with the theoretically calculated values to verify the purity and stoichiometry of the sample. asianjpr.comajrconline.org

| Compound | Formula | %C | %H | %N | Reference | |

|---|---|---|---|---|---|---|

| This compound | C₁₇H₁₅NS | Calculated | 76.94 | 5.70 | 5.28 | N/A |

| Found | Data not available | Data not available | Data not available | |||

| 2-(5-(4-methylphenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide | C₂₇H₂₄N₄OS | Calculated | 71.65 | 5.35 | 12.38 | asianjpr.com |

| Found | 71.70 | 5.32 | 12.36 |

Advanced Diffraction and Solid-State Characterization (e.g., X-ray Crystallography, Hirshfeld Surface Analysis)

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise bond lengths, bond angles, and details of the crystal packing. While a crystal structure for this compound is not available, studies on analogues like N-(5-iodo-4-phenylthiazole-2-yl)acetamide and various ruthenium-complexed 4-phenylthiazoles provide significant insight. iucr.orgrsc.org These studies reveal that the phenyl and thiazole rings are typically not coplanar, with a dihedral angle that can be influenced by substituents and crystal packing forces. iucr.orgresearchgate.net

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. semanticscholar.orgiucr.orgnih.gov By mapping properties like d_norm (normalized contact distance) onto the molecular surface, it is possible to identify and analyze different types of contacts, such as hydrogen bonds and π-π stacking interactions, which govern the crystal's architecture. researchgate.net For phenylthiazole analogues, Hirshfeld analysis has shown that H···H, C···H, and various heteroatom contacts are the primary contributors to the crystal packing. iucr.orgnih.govresearchgate.net The analysis of these weak interactions is crucial for understanding the solid-state properties of these materials.

| Compound | Formula | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|---|

| N-(5-iodo-4-phenylthiazol-2-yl)acetamide | C₁₁H₉IN₂OS | Monoclinic | P2₁/c | Two independent molecules in asymmetric unit; Dihedral angles between rings: 38.94° and 32.12°. | iucr.org |

| [2-(4-Benzyloxy-phenyl)-thiazol-4-yl]-(4-methyl-piperazin-1-yl)-methanone (6a) | C₂₂H₂₃N₃O₂S | Monoclinic | P2₁/n | Hirshfeld analysis shows dominant H···H and O···H intermolecular contacts. | semanticscholar.org |

| 2-Bromo-4-phenylthiazole | C₉H₆BrNS | Monoclinic | P2₁/c | Planes of the thiazole and phenyl rings are inclined at 7.45°. | researchgate.net |

Computational and Theoretical Investigations of 2 4 Ethylphenyl 4 Phenylthiazole and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of thiazole (B1198619) derivatives. researchgate.netnih.gov This method allows for the accurate calculation of molecular geometries, electronic properties, and spectroscopic features, providing a theoretical framework that complements experimental findings. researchgate.nettandfonline.com

Electronic Structure and Geometry Optimization

The electronic structure of these compounds, characterized by the distribution of electrons within the molecule, is also elucidated through these calculations. chemrj.org The presence of the thiazole ring, a five-membered heterocyclic system containing sulfur and nitrogen, along with the phenyl and ethylphenyl substituents, creates a delocalized π-electron system that significantly influences the molecule's chemical behavior. wikipedia.org The planarity of the thiazole ring contributes to its aromatic character, which is a key determinant of its reactivity. wikipedia.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gap) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. researchgate.netmalayajournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. malayajournal.orgirjweb.com A smaller gap generally indicates higher reactivity. irjweb.com

For thiazole derivatives, the HOMO and LUMO densities are often distributed across the thiazole and phenyl rings. researchgate.net The specific substitution patterns on the phenyl rings can modulate the HOMO-LUMO gap and, consequently, the reactivity of the molecule. researchgate.net For instance, electron-donating or electron-withdrawing groups can alter the energy levels of the frontier orbitals. researchgate.net

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, including:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution. irjweb.com

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity. irjweb.com

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. irjweb.com

These descriptors provide a quantitative basis for comparing the reactivity of different 2-(4-Ethylphenyl)-4-phenylthiazole derivatives. irjweb.com

Table 1: Representative Frontier Molecular Orbital Energies and Reactivity Descriptors for a Thiazole Derivative

| Parameter | Value (eV) |

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

| Chemical Hardness (η) | 2.2449 |

Note: The data presented is for a representative imidazole (B134444) derivative and serves as an illustrative example of the types of values obtained from DFT calculations. irjweb.com

Prediction of Spectroscopic Properties (e.g., Vibrational Analysis)

DFT calculations are also employed to predict the vibrational spectra (e.g., Infrared and Raman) of this compound and its analogs. dntb.gov.ua By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the observed experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations. researchgate.netnih.gov This theoretical analysis aids in the structural confirmation of newly synthesized compounds. biomedpharmajournal.org

For example, characteristic vibrational frequencies for thiazole derivatives include:

C=N stretching vibrations around 1600 cm⁻¹.

C-S bond stretching in the region of 650 cm⁻¹.

Aromatic C-H stretching vibrations typically observed between 3100 and 3000 cm⁻¹. mdpi.com

The calculated vibrational spectra are often scaled by a factor to improve agreement with experimental data. researchgate.net

Acidity and Basicity Parameters (pKa Values)

The acidity and basicity of thiazole derivatives are important properties, particularly in biological contexts, as they influence how these molecules interact with their environment. The pKa value, which quantifies the strength of an acid, can be computationally predicted for the protonated form of the thiazole nitrogen. researchgate.netdergipark.org.tr Thiazoles are generally less basic than imidazoles, with a pKa for the conjugate acid of thiazole itself being around 2.5. wikipedia.org

Theoretical calculations, often using DFT in combination with a solvation model, can be used to determine the pKa values of substituted thiazole derivatives. niscpr.res.indergipark.org.tr These calculations typically involve optimizing the geometries of both the neutral molecule and its protonated form and then calculating the free energy change of the protonation reaction. researchgate.netniscpr.res.in The presence of electron-donating or electron-withdrawing substituents on the phenyl rings can significantly affect the basicity of the thiazole nitrogen. niscpr.res.in For instance, electron-donating groups are expected to increase the basicity (higher pKa), while electron-withdrawing groups would decrease it. niscpr.res.indergipark.org.tr

Molecular Modeling and Simulation Studies

Beyond quantum chemical calculations, molecular modeling and simulation techniques offer valuable insights into the behavior of this compound and its derivatives in complex biological systems.

Molecular Docking for Ligand-Biological Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein or enzyme (receptor). dntb.gov.uamdpi.com This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. nih.govnih.gov

For derivatives of this compound, molecular docking studies have been performed to investigate their potential as inhibitors of various biological targets, such as enzymes and receptors implicated in diseases. dntb.gov.uamdpi.comnih.govnih.gov The process involves generating a three-dimensional model of the ligand and docking it into the active site of the target protein. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). pensoft.net

These studies can reveal key interactions between the ligand and the amino acid residues in the active site, such as:

Hydrogen bonds: Crucial for stabilizing the ligand-receptor complex.

Hydrophobic interactions: Important for the binding of nonpolar regions of the ligand.

π-π stacking: Interactions between aromatic rings.

By analyzing these interactions, researchers can rationalize the observed biological activity of a compound and design new derivatives with improved potency and selectivity. nih.gov For example, a docking study of a phenylthiazole acid derivative against the peroxisome proliferator-activated receptor gamma (PPARγ) showed that the compound interacted stably with the amino acid residues in the active site, consistent with its in vitro activity. nih.gov

Table 2: Illustrative Molecular Docking Results for Thiazole Derivatives against a Biological Target

| Compound | Binding Energy (kcal/mol) | Inhibition Constant (Ki, nM) |

| Derivative A | -8.5 | 250 |

| Derivative B | -9.2 | 120 |

| Derivative C | -7.8 | 500 |

Note: This table provides a hypothetical example to illustrate the type of data generated from molecular docking studies. The values are not specific to this compound.

Computational Studies of Substituent Effects on Spectroscopic Properties

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict and interpret the spectroscopic properties of molecules. researchgate.net For this compound and its derivatives, these studies can elucidate how the addition of different substituent groups to the thiazole or phenyl rings influences their UV-Visible and Nuclear Magnetic Resonance (NMR) spectra. nih.gov

The electronic properties of substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—have a profound impact on the molecule's frontier molecular orbitals (HOMO and LUMO). nih.gov This, in turn, affects the energy of electronic transitions. Introducing an EDG (e.g., -OCH₃, -OH) generally raises the HOMO energy level, while an EWG (e.g., -NO₂, -CN) lowers the LUMO energy level. nih.govnih.gov Both effects typically lead to a smaller HOMO-LUMO energy gap, resulting in a red-shift (a shift to longer wavelengths) of the maximum absorption peak (λmax) in the UV-Vis spectrum. nih.gov Conversely, altering substituents can also induce a blue-shift (a shift to shorter wavelengths). researchgate.net

Time-dependent DFT (TD-DFT) calculations are particularly effective for simulating UV-Vis absorption spectra, providing theoretical λmax values that often show good agreement with experimental data. b-cdn.netekb.eg Studies on various substituted thiazoles have demonstrated this correlation. For instance, calculations on thiazolo[5,4-d]thiazole (B1587360) derivatives showed that introducing both EDGs and EWGs to peripheral pyridyl ligands caused significant red-shifts in their absorption and emission peaks. nih.gov

Similarly, DFT can be used to calculate NMR chemical shifts (δ). The chemical environment of each nucleus (e.g., ¹H, ¹³C) is highly sensitive to the local electron density. Substituents alter this density through inductive and resonance effects. An EWG will deshield a nearby nucleus, causing its signal to appear at a higher chemical shift (downfield), while an EDG will have a shielding effect, moving the signal upfield. nih.govb-cdn.net For example, in a series of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole derivatives, the proton on the benzimidazole (B57391) ring shifted downfield from δ 8.70 in a methoxy-substituted analog to δ 8.89 in a bromine-substituted analog, reflecting the stronger electron-withdrawing nature of bromine. nih.gov

These computational predictions are invaluable for confirming molecular structures and understanding the electronic consequences of structural modifications. researchgate.netscielo.org.za

Table 3: Predicted Effects of Substituents on Spectroscopic Properties of Thiazole Derivatives

| Substituent Type | Example Group | Effect on HOMO-LUMO Gap | Predicted UV-Vis λmax Shift | Predicted NMR Chemical Shift (δ) | Reference |

|---|---|---|---|---|---|

| Electron-Donating Group (EDG) | -OH, -OCH₃, -CH₃ | Decreases | Red-shift (to longer wavelength) | Upfield shift (to lower ppm) | nih.govb-cdn.net |

| Electron-Withdrawing Group (EWG) | -NO₂, -CN, -Cl, -Br | Decreases | Red-shift (to longer wavelength) | Downfield shift (to higher ppm) | nih.govnih.gov |

Structure Activity Relationship Sar Studies of 2 4 Ethylphenyl 4 Phenylthiazole Derivatives

Impact of Substituent Nature and Position on Pharmacological Activity

The nature and placement of substituents on the phenyl rings of 2,4-diphenylthiazole (B167676) derivatives play a pivotal role in determining their pharmacological activity. Both electron-donating and electron-withdrawing groups can significantly influence the biological efficacy of these compounds. mdpi.comtandfonline.com

For instance, in studies on anticancer agents, the introduction of a nitro group (an electron-withdrawing group) at the para position of the N-phenyl ring of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives resulted in the highest cytotoxic activity against the SKNMC neuroblastoma cell line. nih.gov Conversely, moving the nitro group to the meta position led to a decrease in anticancer potency. nih.gov Similarly, a meta-chloro substituent was found to be favorable for activity against the Hep-G2 human hepatocarcinoma cell line. nih.gov

In the context of anti-inflammatory activity, derivatives of 2-(2,3-dimethylphenylamino)-N-(4-phenylthiazol-2-yl)benzamide showed that substituents like methyl, nitro, and hydroxyl groups on the 4-phenyl ring at the 4-position of the thiazole (B1198619) led to good anti-inflammatory effects. rasayanjournal.co.in Specifically, a methyl group at the para position of the phenyl ring has been shown to enhance cytotoxic activity. nih.gov

The presence of electron-donating groups has also been observed to enhance biological activity by increasing the charge density within the ring system. tandfonline.com For example, analogs with electron-donating substituents at the 4 and 2 positions of the benzene (B151609) moiety have demonstrated strong anti-inflammatory effects. openmedicinalchemistryjournal.com In some cases, the addition of bulky substituents has been shown to enhance antiparasitic activity. mdpi.com

The position of the substituent is equally critical. Ortho-substitution of a hydroxyl group has been found to enhance antibacterial activity compared to other substitution patterns. tandfonline.com These findings highlight that the electronic properties (electron-donating or withdrawing) and the steric bulk of substituents, along with their specific location on the aromatic rings, are key determinants of the pharmacological profile of 2-phenyl-4-phenylthiazole derivatives. nih.gov

Table 1: Impact of Substituents on Pharmacological Activity

| Compound Class | Substituent | Position | Observed Pharmacological Effect | Reference |

|---|---|---|---|---|

| N-phenyl-2-p-tolylthiazole-4-carboxamides | Nitro | para | Highest cytotoxicity against SKNMC cells | nih.gov |

| N-phenyl-2-p-tolylthiazole-4-carboxamides | Nitro | meta | Decreased anticancer potency | nih.gov |

| N-phenyl-2-p-tolylthiazole-4-carboxamides | Chlorine | meta | Favorable activity against Hep-G2 cells | nih.gov |

| 2-(2,3-dimethylphenylamino)-N-(4-phenylthiazol-2-yl)benzamides | Methyl, Nitro, Hydroxyl | 4-position of phenylthiazole | Good anti-inflammatory activity | rasayanjournal.co.in |

| Phenylthiazole derivatives | Methyl | para | Enhanced cytotoxic activity | nih.gov |

| Benzene moiety of thiazole derivatives | Electron-donating groups | 4 and 2 positions | Strong anti-inflammatory effects | openmedicinalchemistryjournal.com |

| Thiazole derivatives | Bulky groups | Not specified | Enhanced antiparasitic activity | mdpi.com |

| Thiazole derivatives | Hydroxyl | ortho | Enhanced antibacterial activity | tandfonline.com |

| 4-phenylthiazole (B157171) analogs | Electron-donating groups | ortho, meta, para | Well-tolerated for FAAH and sEH inhibition | nih.gov |

Role of Aromaticity and Heteroatom Interactions within the Thiazole Ring

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone of the pharmacological activity of these derivatives. nih.govnih.gov Its aromatic nature, conferred by the delocalized π-electrons, provides a stable scaffold that can engage in various interactions with biological targets. nih.govnih.gov

The heteroatoms, nitrogen and sulfur, are crucial to the ring's function. The nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor, a key interaction for binding to biological macromolecules like proteins and enzymes. uq.edu.auresearchgate.net This interaction can help to orient the molecule within a binding site, leading to the modulation of biological activity. The sulfur atom, with its extended lone pair of electron orbitals, also contributes to the molecule's ability to interact with biological targets. uq.edu.au

The thiazole ring is considered a bioisostere for other aromatic and heterocyclic rings, meaning it can often replace them without a significant loss of biological activity. nih.gov This versatility allows for the fine-tuning of a molecule's properties. The electronic properties of the thiazole ring can also be modulated. For example, the C-2 position of the thiazole ring has an acidic proton, making it a reactive site for chemical modifications. nih.govmsu.edu

Design Principles for Modulating and Optimizing Pharmacological Profiles

The design of novel 2-(4-ethylphenyl)-4-phenylthiazole derivatives with enhanced and optimized pharmacological profiles is guided by several key principles derived from SAR studies. These principles focus on strategic modifications to the core scaffold to improve potency, selectivity, and bioavailability. acs.orgfabad.org.tr

A primary strategy involves the modification of substituents on the phenyl rings. As discussed previously, the introduction of specific electron-donating or electron-withdrawing groups at defined positions can significantly enhance a desired biological activity. mdpi.com For example, the targeted placement of a nitro or chloro group can improve anticancer efficacy. nih.gov

Homologation , or the systematic variation of the length and branching of alkyl chains, is another important design principle. acs.org For instance, varying an alkyl substitution at the thiazole nitrogen can impact cytotoxicity. acs.org

Linker modification between the thiazole core and the phenyl rings is also a critical aspect of design. Changing the structure of the linker can alter the molecule's flexibility and conformation, thereby influencing its interaction with a biological target. acs.org

Furthermore, bioisosteric replacement of the thiazole ring or the phenyl rings with other heterocyclic or aromatic systems can lead to improved pharmacological properties. nih.gov This approach allows for the exploration of a wider chemical space while maintaining the essential pharmacophoric features.

The optimization process often involves a multi-pronged approach, simultaneously considering factors like potency, selectivity, and metabolic stability. For example, modifications aimed at increasing potency might inadvertently lead to decreased solubility or increased toxicity. Therefore, a balanced approach is necessary to achieve an optimal pharmacological profile. fabad.org.tr

Table 2: Design Principles for Pharmacological Profile Optimization

| Design Principle | Description | Example Application | Reference |

|---|---|---|---|

| Substituent Modification | Introduction of specific functional groups to enhance activity. | Adding a para-nitro group for increased cytotoxicity. | nih.gov |

| Homologation | Varying the length and structure of alkyl chains. | Modifying N-alkyl substitutions to alter cytotoxicity. | acs.org |

| Linker Modification | Altering the chemical bridge between molecular components. | Changing the linker between thiazole and phenyl groups. | acs.org |

| Bioisosteric Replacement | Substituting one part of the molecule with a chemical group of similar properties. | Replacing the thiazole ring with other heterocycles. | nih.gov |

| Structural Diversification | Creating a wide range of analogs for comprehensive screening. | Synthesizing a library of 63 thiazole derivatives to explore SAR. | acs.org |

Comparative SAR Analysis with Other Thiazole Scaffolds and Hybrid Structures

To gain a deeper understanding of the SAR of this compound, it is beneficial to compare its derivatives with other thiazole-containing scaffolds and hybrid structures. This comparative analysis helps to identify the unique contributions of the 2,4-diphenylthiazole core to pharmacological activity.

Hybrid structures that combine the thiazole moiety with other pharmacologically active scaffolds, such as pyrazoline, have also been explored. The resulting hybrid molecules can exhibit enhanced or synergistic biological activities. For example, certain thiazole-pyrazoline hybrids have demonstrated potent anticancer and antimicrobial properties. acs.org

Furthermore, the substitution pattern on the thiazole ring itself is a critical determinant of activity. Most clinically approved thiazole-containing drugs are 2,4-disubstituted derivatives, with fewer examples of 2,5-disubstituted or 2,4,5-trisubstituted thiazoles. frontiersin.orgnih.gov This suggests that the 2,4-disubstitution pattern may be a privileged scaffold for achieving desirable pharmacological effects.

Comparative studies have also shown that the nature of the substituent at the 2-position of the thiazole ring can dramatically influence activity. For example, in a series of anti-Candida agents, 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives were found to be more potent than their counterparts lacking the C2-hydrazone linkage, a difference attributed to increased lipophilicity. nih.gov

Mechanistic Investigations of Pharmacological Activities of 2 4 Ethylphenyl 4 Phenylthiazole and Analogues in Vitro Studies

Anticancer Mechanisms

Thiazole-containing compounds are recognized for their broad-spectrum anticancer properties, targeting various hallmarks of cancer. researchgate.netscirp.orgresearchgate.netbohrium.comfrontiersin.orgmdpi.com The structural scaffold of 2,4-disubstituted thiazoles allows for diverse chemical modifications, leading to analogues with potent and selective anticancer activities. nih.govresearchgate.netresearchgate.net These activities are often achieved through multiple mechanisms, including the direct inhibition of cancer cell growth, induction of programmed cell death (apoptosis), and interference with critical enzymatic pathways and cell cycle progression. researchgate.netmdpi.com

A primary mechanism by which 2-(4-Ethylphenyl)-4-phenylthiazole and its analogues exhibit anticancer effects is through the inhibition of cellular proliferation and the induction of apoptosis. In vitro studies have consistently demonstrated the potent cytotoxic effects of these compounds across a wide range of human cancer cell lines.

Analogues of this compound have shown significant antiproliferative activity against various cancer cell lines, including those of the breast (MCF-7, T47D, MDA-MB-231), colon (Caco-2, HT-29, HCT-116), liver (HepG2), lung (A549), and leukemia (HL-60). scirp.orgmdpi.comscielo.brresearchgate.netnih.govnih.gov For instance, certain 2,4-disubstituted thiazole (B1198619) derivatives have exhibited potent activity against breast cancer cell lines, with IC50 values in the low micromolar range, sometimes even surpassing the efficacy of standard chemotherapeutic drugs like staurosporine. mdpi.comnih.gov One study highlighted a derivative, compound 4c, which showed an IC50 of 2.57 µM in MCF-7 cells. mdpi.com Another series of 4-substituted methoxybenzoyl-aryl-thiazoles demonstrated enhanced growth inhibition, with IC50 values in the low nanomolar range. nih.gov

The induction of apoptosis is a key component of the anticancer activity of these thiazole derivatives. researchgate.netfrontiersin.org Studies have shown that treatment with these compounds leads to an increase in the population of apoptotic cells. scielo.brnih.gov For example, one analogue, compound 4c, was found to significantly increase the percentage of early and late apoptotic MCF-7 cells from 0.51% and 0.29% in untreated cells to 22.39% and 9.51%, respectively. mdpi.comresearchgate.net This pro-apoptotic effect is often mediated through the regulation of key proteins involved in the apoptotic cascade, such as the Bcl-2 family of proteins. frontiersin.orgresearchgate.net Some derivatives have been shown to down-regulate the anti-apoptotic protein Bcl-2 while activating pro-apoptotic caspases 3 and 9, and Bax. frontiersin.org

Furthermore, some thiazole derivatives have demonstrated selective cytotoxicity, showing potent effects against cancer cells while having low toxicity towards normal cell lines. scielo.brrsc.org This selectivity is a crucial aspect of developing effective and safer anticancer agents.

Table 1: In Vitro Antiproliferative Activity of Selected Thiazole Analogues

| Compound Series | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | MCF-7 (Breast) | 2.57 | mdpi.com |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | HepG2 (Liver) | 7.26 | mdpi.com |

| 2,4-disubstituted-1,3-thiazoles | MCF-7 (Breast) | 3.36 - 6.09 (µg/ml) | nih.gov |

| Thiazole heterocycles | HL-60 (Leukemia) | 43 | scielo.br |

| 4-Substituted methoxybenzoyl-aryl-thiazoles | Melanoma & Prostate | 0.021 - 0.071 | nih.gov |

| Ruthenium(II) and Osmium(II) metalacycles | SW480 (Colon) | Low micromolar range | rsc.org |

| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | A549 (Lung) | 2.47 | nih.gov |

The anticancer activity of this compound and its analogues is also attributed to their ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation.

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth. Thiazole derivatives have been identified as potent inhibitors of the EGFR signaling pathway. researchgate.netnih.gov For instance, Dasatinib, a clinically approved anticancer drug, features a thiazole core and targets the EGFR pathway in breast cancer cells. nih.gov Molecular docking studies have further supported the potential of thiazole derivatives to bind to and inhibit EGFR. mdpi.comresearchgate.net

Sirtuin 2 (SIRT2): SIRT2 is another enzyme implicated in cancer development. Some 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been identified as promising scaffolds for developing dual inhibitors of SIRT2 and EGFR, suggesting a multi-targeted approach to cancer therapy. nih.gov

Cyclin-Dependent Kinase 2 (CDK2): CDKs are key regulators of the cell cycle, and their inhibition can halt cancer cell division. A benzofuran (B130515) derivative containing a 2-amino-4-phenylthiazole (B127512) moiety has been shown through molecular modeling to effectively inhibit CDK2, suggesting a mechanism for inducing G1 cell cycle arrest. dntb.gov.ua Docking studies with other thiazole derivatives have also indicated a promising binding affinity towards CDK2. mdpi.comresearchgate.net

Aromatase: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a major strategy in treating hormone-dependent breast cancer. nih.gov Several novel 2,4-disubstituted-1,3-thiazole analogues have been investigated as potential aromatase inhibitors. nih.govtandfonline.com One study demonstrated that a specific derivative exhibited a strong inhibitory effect on the aromatase enzyme, highlighting its potential as an effective agent against breast cancer. nih.govtandfonline.com In silico and in vitro tests have confirmed the ability of various imidazole (B134444) and triazole derivatives, which can be structurally related to thiazoles, to inhibit aromatase. nih.govsemanticscholar.org

Interference with the normal progression of the cell cycle is a hallmark of many effective anticancer agents. Thiazole derivatives have been shown to induce cell cycle arrest at various phases, thereby preventing cancer cells from dividing and proliferating.

Several studies have demonstrated that treatment with 2,4-disubstituted thiazole analogues can lead to the accumulation of cancer cells in specific phases of the cell cycle. For example, a novel thiazole derivative, compound 4, was found to arrest MCF-7 breast cancer cells at the pre-G1 phase, a hallmark of apoptosis, and decrease the cell population in the G2/M phase. mdpi.com Another study reported that a different thiazole derivative induced cell cycle arrest at the G1/S phase in MCF-7 cells. mdpi.com

Furthermore, a derivative of 2-[2-(4-methylphenylamino)-4-phenylthiazol-5-yl]benzofuran was reported to induce G1 cell cycle arrest, which is regulated by CDK2. dntb.gov.ua Similarly, ureido-substituted 4-phenylthiazole (B157171) derivatives have been shown to block the progression of HepG2 liver cancer cells from the G2 to the M phase, resulting in G2/M arrest. mdpi.com The ability of these compounds to halt the cell cycle at critical checkpoints underscores their potential as antiproliferative agents. researchgate.netnih.govtandfonline.comnih.gov

Antimicrobial Mechanisms

In addition to their anticancer properties, thiazole-based compounds, including analogues of this compound, have demonstrated significant antimicrobial activity. Their broad-spectrum efficacy against various bacterial and fungal pathogens makes them promising candidates for the development of new antimicrobial agents.

Thiazole derivatives have been widely reported to possess antibacterial properties. While the precise mechanisms can vary, the inhibition of essential microbial enzymes is a key strategy. One such target is β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme crucial for the initiation of fatty acid synthesis in bacteria. Inhibition of FabH disrupts the bacterial cell membrane integrity, leading to cell death. Although direct studies on this compound are limited, the broader class of 2-aminothiazoles has been investigated for this activity. The structural features of the 2,4-disubstituted thiazole core make it a suitable scaffold for designing inhibitors that can fit into the active site of enzymes like FabH.

Numerous studies have highlighted the potent antifungal activity of 2,4-disubstituted thiazole derivatives against a range of fungal pathogens. researchgate.netmdpi.com These compounds have shown efficacy against clinically relevant fungi, including various species of Candida and Aspergillus. mdpi.com

The proposed mechanism for the antifungal action of some thiazole derivatives involves the inhibition of 14α-lanosterol demethylase, an essential enzyme in the biosynthesis of ergosterol. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. The structural characteristics of the thiazole ring are believed to play a crucial role in the interaction with and inhibition of this enzyme. The broad antifungal potential of this class of compounds continues to be an active area of research.

Antivirulence Mechanisms (e.g., Biofilm Inhibition)

Bacterial biofilm formation is a significant virulence factor, contributing to persistent infections and antibiotic resistance. frontiersin.org The extracellular polymeric substance (EPS) matrix of biofilms can impede the penetration of antibiotics, and the altered microenvironment within the biofilm can induce a resistant phenotype in bacteria. frontiersin.org One strategy to combat biofilm-mediated infections is to inhibit their formation. Natural products and their synthetic analogues have been explored for their antibiofilm potential. nih.gov The mechanisms behind biofilm inhibition are varied and can include the suppression of the polymer matrix formation, limiting oxygen consumption, inhibiting microbial DNA replication, reducing cell surface hydrophobicity, and disrupting quorum sensing (QS) networks. nih.govnih.gov

Research into 2-phenylthiazole (B155284) derivatives has identified them as potential inhibitors of Sortase A, a key enzyme involved in bacterial virulence and biofilm formation. researchgate.net By inhibiting this enzyme, these compounds can prevent biofilm formation at very low concentrations, particularly in bacteria like E. faecalis. researchgate.net A meta-analysis of Sortase A inhibitors pointed to the 2-phenylthiazole moiety as a promising scaffold for the development of new antivirulence agents. researchgate.net

Anti-inflammatory Mechanisms

Inflammation is a complex biological response to harmful stimuli, involving the activation of various signaling pathways and the production of inflammatory mediators. researchgate.net Key enzymes in the inflammatory cascade include cyclooxygenases (COX) and lipoxygenases (LOX). researchgate.nettandfonline.com Thiazole derivatives have demonstrated significant anti-inflammatory properties by targeting these enzymes. researchgate.netwisdomlib.org

COX/LOX Inhibition: Many thiazole derivatives have been investigated as inhibitors of COX-1, COX-2, and 5-LOX. mdpi.com For instance, certain 4-substituted thiazole analogues of indomethacin (B1671933) have shown potent COX-2 inhibition. mdpi.com Similarly, N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been identified as direct 5-LOX inhibitors. mdpi.com The anti-inflammatory activity of these compounds is often attributed to their ability to block the synthesis of prostaglandins (B1171923) and leukotrienes. tandfonline.comnih.gov Some 2-arylamino-4-phenylthiazole-5-acetic acids and their esters have also been synthesized and shown to be potent non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net

Cytokine Production Inhibition: In addition to enzyme inhibition, some thiazole derivatives exert their anti-inflammatory effects by modulating the production of pro-inflammatory cytokines. For example, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were found to effectively inhibit the lipopolysaccharide (LPS)-induced release of nitric oxide (NO), IL-6, and TNF-α in RAW264.7 cells. rsc.org

The following table summarizes the in vitro anti-inflammatory activity of selected thiazole derivatives.

| Compound/Derivative Class | Target | Mechanism of Action | Reference |

| 4-Substituted Thiazole Analogues of Indomethacin | COX-2 | Inhibition of prostaglandin (B15479496) synthesis | mdpi.com |

| N-Aryl-4-aryl-1,3-thiazole-2-amines | 5-LOX | Inhibition of leukotriene synthesis | mdpi.com |

| Indole-2-formamide benzimidazole[2,1-b]thiazoles | Pro-inflammatory Cytokines (NO, IL-6, TNF-α) | Inhibition of cytokine release | rsc.org |

| 2-Arylamino-4-phenylthiazole-5-acetic acids and esters | COX/LOX | Inhibition of prostaglandin and leukotriene synthesis | researchgate.net |

| 2-(2,3-dimethyl phenylamino)-N-(4-(4-methyl phenyl) thiazol-2-yl)benzamide | Not specified | Inhibition of albumin denaturation | rasayanjournal.co.in |

Antioxidant Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in various diseases. Thiazole derivatives have been widely studied for their antioxidant properties. aip.orgaip.org

The primary mechanism of antioxidant action for many thiazole derivatives is free radical scavenging. jst.go.jp This is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. jst.go.jpnih.gov Compounds that can donate a hydrogen atom to the DPPH radical, converting it to a reduced form, are considered effective antioxidants. ijariit.com

Several studies have highlighted the potent antioxidant activity of various thiazole derivatives. For instance, 2-arylidenehydrazinyl-4-arylthiazole analogues have shown significant DPPH radical scavenging activity, with some compounds exhibiting IC50 values comparable to that of ascorbic acid. jst.go.jp The presence of phenolic or dihydroxy-phenyl moieties in the thiazole structure often enhances their antioxidant capacity. mdpi.commdpi.comnih.gov These groups can readily donate hydrogen atoms, thereby neutralizing free radicals. mdpi.com

The antioxidant potential of selected thiazole derivatives is presented in the table below.

| Compound/Derivative Class | Assay | Antioxidant Activity (IC50) | Reference |

| 2-Arylidenehydrazinyl-4-arylthiazoles | DPPH | 0.66 - 1.08 µM | jst.go.jp |

| Ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylate | DPPH | 64.75 ppm | aip.orgaip.org |

| Catechol hydrazinyl-thiazole (CHT) | ABTS, DPPH, FRAP, RP, TAC | More active than Trolox and ascorbic acid in some assays | mdpi.com |

| 2-(2,4-Dihydroxybenzylidine)hydrazinyl-4-phenylthiazole | DPPH | Not specified | jst.go.jp |

| Phenolic Thiazoles | DPPH, ABTS, Chelating activity | Varies with structure | nih.gov |

Antidiabetic Mechanisms

Thiazole derivatives have emerged as a promising class of compounds for the management of diabetes mellitus. ijpsjournal.comrjptonline.orgresearchgate.net Their mechanisms of action are multifaceted, primarily involving the inhibition of key digestive enzymes and the regulation of glucose metabolism.

Alpha-Amylase and Alpha-Glucosidase Inhibition: A key strategy in controlling postprandial hyperglycemia is to inhibit the enzymes α-amylase and α-glucosidase, which are responsible for the breakdown of carbohydrates into absorbable monosaccharides. nih.govnih.gov Several thiazole-based compounds have been identified as potent inhibitors of these enzymes. ijpsjournal.comnih.gov For example, xanthene-based thiazole derivatives and coumarin-linked thiazoles have demonstrated significant inhibitory potential against both α-amylase and α-glucosidase. ijpsjournal.comnih.gov Some 4-phenylthiazol-1,2,3-triazole derivatives have shown excellent α-glucosidase inhibition, being significantly more potent than the standard drug acarbose. researchgate.net

Regulation of Glucose Metabolism: Beyond enzyme inhibition, certain thiazole derivatives can directly influence glucose uptake and insulin (B600854) secretion. Benzothiazole derivatives have been shown to augment glucose uptake in skeletal muscle cells and stimulate insulin secretion from pancreatic β-cells, with this action being mediated through the activation of adenosine (B11128) monophosphate-activated protein kinase (AMPK). rsc.org Thiazolidinedione derivatives, a well-known class of antidiabetic drugs that includes pioglitazone (B448) and rosiglitazone, also feature a thiazole-related core and work by improving insulin sensitivity. rjptonline.org

The following table highlights the antidiabetic potential of various thiazole derivatives.

| Compound/Derivative Class | Target Enzyme/Pathway | Inhibitory Concentration (IC50) / Effect | Reference |

| Xanthene-based thiazoles | α-Amylase, α-Glucosidase | α-Amy: 124.84 - 152.48 nM; α-Gly: 56.47 - 61.34 nM | ijpsjournal.com |

| Coumarin-linked thiazoles | α-Glucosidase | 0.14 - 9.38 µM | nih.gov |

| 4-Phenylthiazol-1,2,3-triazoles | α-Glucosidase | 1.30 - 31.7 µM | researchgate.net |

| Benzothiazole derivatives | AMPK activation | Increased glucose uptake and insulin secretion | rsc.org |

| 5-((3-(aryl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(p-tolylimino)thiazolidin-4-one | α-Amylase | Good % inhibition compared to acarbose | nih.gov |

| 6-bromo-2-phenyl substituted 3-oxides | α-Glucosidase, α-Amylase | α-Glucosidase: 1.01 - 1.08 µM; α-Amylase: 1.18 - 5.33 µM | mdpi.com |

| Thiazole-based Schiff base analogs | α-Glucosidase, α-Amylase | Potent inhibition | dntb.gov.ua |

Exploration of Other Pharmacological Activities and Their Mechanistic Basis

The versatility of the thiazole nucleus extends to a range of other pharmacological activities, including analgesic, anti-tubercular, and anticonvulsant effects.

Analgesic Activity: Several novel thiazole derivatives have been synthesized and evaluated for their analgesic properties. asianjpr.comresearchgate.net For instance, the incorporation of a pyrazole (B372694) moiety into a 2-hydrazinyl-N-(4-phenylthiazol-2-yl) acetamide (B32628) structure has yielded compounds with significant analgesic activity in mice. asianjpr.com The mechanism for this is not fully elucidated but may involve interactions with central and peripheral pain pathways. Some 2-arylamino-4-phenylthiazole-5-acetic acids and esters have also shown analgesic effects alongside their anti-inflammatory properties. researchgate.net

Anti-tubercular Activity: The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the development of new anti-tubercular agents. mdpi.com Thiazole derivatives have shown promise in this area. nih.gov A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed as inhibitors of Mtb DNA gyrase (GyrB), a crucial enzyme for bacterial DNA replication. nih.gov Several of these compounds exhibited potent inhibitory activity against the enzyme and the whole Mtb organism. nih.gov Other thiazole derivatives, including those with a 4-(2,6-dichlorobenzyloxy)phenyl scaffold, have also demonstrated good anti-tubercular activity. nih.gov

Anticonvulsant Activity: Epilepsy is a common neurological disorder, and there is a continuous need for new anticonvulsant drugs with improved efficacy and fewer side effects. biointerfaceresearch.combrieflands.com The thiazole ring is considered a key pharmacophore for anticonvulsant activity. biointerfaceresearch.com Thiazole derivatives have been shown to be effective in various seizure models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (PTZ) tests. biointerfaceresearch.combrieflands.com For example, 6-(substituted-phenyl)thiazolo[3,2-b] researchgate.nettandfonline.comnih.govtriazole derivatives have demonstrated significant anticonvulsant activity in these models. brieflands.com The mechanism is thought to involve the modulation of ion channels or neurotransmitter systems in the central nervous system. biointerfaceresearch.com

The diverse pharmacological profile of thiazole derivatives is summarized in the table below.

| Activity | Compound/Derivative Class | Proposed Mechanism of Action | Reference |

| Analgesic | 2-(dihydropyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamides | Interaction with pain pathways | asianjpr.comresearchgate.net |

| Anti-tubercular | Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates | Inhibition of Mtb DNA gyrase (GyrB) | nih.gov |

| Anti-tubercular | 4-(2,6-dichlorobenzyloxy)phenyl thiazole derivatives | Not specified | nih.gov |

| Anticonvulsant | 6-(substituted-phenyl)thiazolo[3,2-b] researchgate.nettandfonline.comnih.govtriazole derivatives | Modulation of CNS targets (e.g., ion channels) | brieflands.com |

| Anticonvulsant | Thiazolidine-4-one substituted thiazoles | Not specified | biointerfaceresearch.com |

| Anticonvulsant | 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles | Not specified | tandfonline.com |

Future Research Directions and Translational Potential in Chemical Biology

Development of Novel Thiazole-Based Chemical Probes and Ligands

The development of novel chemical probes and ligands is crucial for understanding complex biological processes. Thiazole (B1198619) derivatives are well-suited for this role due to their ability to interact with a wide range of biological targets. mdpi.com Future research could focus on modifying the 2-(4-ethylphenyl)-4-phenylthiazole structure to create a library of analogs. These analogs, with varied substituents on the phenyl rings, could be screened against various enzymes and receptors to identify new probes for studying biological pathways or as starting points for drug discovery. For instance, the introduction of functional groups could facilitate covalent labeling of target proteins, enabling their identification and characterization.

Integration of Advanced Computational and Experimental Methodologies for Lead Optimization

Modern drug discovery and chemical probe development heavily rely on the synergy between computational and experimental methods. In the context of this compound, computational techniques such as molecular docking and density functional theory (DFT) can be employed to predict its binding modes with various protein targets and to understand its electronic properties. researchgate.net This theoretical insight can guide the synthesis of more potent and selective derivatives. High-throughput screening of these synthesized compounds can then validate the computational predictions and provide empirical data for further optimization cycles. This iterative process of design, synthesis, and testing is a powerful strategy for accelerating the development of lead compounds.

Exploration of Polypharmacology and Multi-Target Modulation for Complex Biological Systems

The concept of polypharmacology, where a single compound interacts with multiple targets, is gaining traction as a strategy for treating complex diseases like cancer and neurodegenerative disorders. nih.govresearchgate.net Thiazole-containing compounds have been shown to exhibit a wide range of biological activities, suggesting their potential for multi-target modulation. acs.org Future studies could investigate the polypharmacological profile of this compound and its derivatives. By screening against a panel of disease-relevant targets, researchers may uncover multi-targeting capabilities that could lead to the development of novel therapeutics with improved efficacy and reduced potential for drug resistance.

Potential Applications in Material Science, Optoelectronics, and Chemo-sensing Systems

Beyond chemical biology, the unique electronic and photophysical properties of thiazole derivatives make them attractive candidates for applications in materials science. researchgate.net

Material Science and Optoelectronics: The conjugated system of the this compound core suggests potential for use in organic electronic materials. Thiazole-based compounds have been investigated for their applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. researchgate.netrsc.orgrsc.org The specific substituents on this compound could influence its molecular packing in the solid state, which in turn would affect its charge transport and photophysical properties. rsc.orgrsc.org Future research could involve the synthesis and characterization of thin films of this compound and its polymers to evaluate their performance in optoelectronic devices.

Chemo-sensing Systems: Thiazole derivatives have been successfully employed as chemosensors for the detection of various metal ions and anions. nih.govnih.govtandfonline.com The nitrogen and sulfur atoms in the thiazole ring can act as coordination sites for metal ions, leading to a detectable change in the compound's photophysical properties, such as color or fluorescence. acs.org The this compound scaffold could be functionalized with specific recognition moieties to create selective and sensitive chemosensors for environmental monitoring or biomedical diagnostics. For example, the incorporation of a receptor for a particular heavy metal ion could result in a sensor that signals the presence of that contaminant. nih.govtandfonline.com

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 2-(4-Ethylphenyl)-4-phenylthiazole with high purity and yield?

- Methodological Answer : The compound can be synthesized via thiazole ring formation using Hantzsch thiazole synthesis. Key steps include:

- Reacting substituted acetophenone derivatives with thiourea in ethanol under reflux (60–80°C) for 12–18 hours, catalyzed by LiCl .

- Purification via recrystallization using water-ethanol mixtures (yield: ~65–97%, depending on substituents) .

- Monitor reaction progress using TLC and confirm purity via HPLC or elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR (¹H/¹³C) : Assign aromatic protons (δ 7.2–8.1 ppm) and thiazole protons (δ 6.5–7.0 ppm) .

- IR : Confirm C=N (1600–1650 cm⁻¹) and C-S (650–750 cm⁻¹) stretching .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns .

- X-ray Diffraction : Resolve crystal structure using SHELXL for refinement .

Q. What solvents and conditions are suitable for recrystallization?

- Answer : Ethanol-water mixtures (1:1 v/v) are optimal, yielding light-yellow crystals with melting points 141–143°C . Adjust ratios based on solubility tests to avoid impurities .

Advanced Research Questions

Q. How can computational methods predict the photophysical behavior of this thiazole derivative?

- Methodological Answer :

- Use TD-DFT at the B3PW91/6-31+G(d,p) level to model excited-state intramolecular proton transfer (ESIPT) processes .

- Analyze frontier molecular orbitals (HOMO-LUMO) to predict absorption/emission wavelengths. Compare with experimental UV-Vis and fluorescence spectra .

Q. What strategies resolve discrepancies in crystallographic data during structure refinement?

- Answer :

- Employ SHELXTL or SHELXL for high-resolution refinement, especially for twinned crystals or disordered atoms .

- Validate thermal parameters (ADPs) and hydrogen bonding using PLATON or OLEX2 .

- Cross-check with spectroscopic data (e.g., NMR) to resolve ambiguities in bond lengths/angles .

Q. How to design experiments to evaluate its biological activity against parasitic diseases?

- Answer :

- In vitro assays : Test against Leishmania or Trypanosoma cultures using MTT assays (IC₅₀ determination) .

- Molecular docking : Target enzymes like trypanothione reductase (PDB: 2V6O) using AutoDock Vina .

- Optimize substituents (e.g., chloro, fluoro) to enhance activity, referencing SAR studies of similar thiazoles .

Q. How does the substituent pattern on the phenyl rings influence biological activity?

- Answer :

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance antiparasitic activity by increasing electrophilicity .

- Compare with ibuprofen derivatives (e.g., 4-ethylphenyl groups) to assess anti-inflammatory potential via COX inhibition assays .

Q. How to confirm the compound’s structure using X-ray diffraction?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.